

# managing diarrhea side effects of Inavolisib

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Inavolisib

CAS No.: 2060571-02-8

Cat. No.: S528759

Get Quote

## Clinical Characteristics & Incidence

The following table summarizes the key data on diarrhea from the INAVO120 clinical trial, where **Inavolisib** was used in combination with palbociclib and fulvestrant [1] [2] [3]:

| Characteristic       | Detail                                                                                         |
|----------------------|------------------------------------------------------------------------------------------------|
| Overall Incidence    | 48% of patients [1] [2] [3]                                                                    |
| Grade 3 Severity     | 3.7% of patients [1] [2] [4]                                                                   |
| Median Time to Onset | 15 days (range: 2 - 602 days) [1] [2]                                                          |
| Management Outcomes  | Dose interruptions (7%), dose reductions (1.2%), use of anti-diarrheal medicines (28%) [1] [2] |

## Management & Dose Modification Protocols

Clinical management involves patient guidance, proactive monitoring, and structured dose modifications based on severity grading [1] [2] [4]. The following diagram illustrates the management pathway and the corresponding dose modification guidelines are provided in the table below.



[Click to download full resolution via product page](#)

The table below outlines the specific dose modification recommendations based on the severity of the adverse reaction [4]:

| Severity (Grade) | Action                                                                   | Dosing After Recovery                 |
|------------------|--------------------------------------------------------------------------|---------------------------------------|
| Grade 1          | No dosage adjustment necessary. Monitor and start antidiarrheals.        | Continue at current dose.             |
| Grade 2          | Hold therapy until resolves to Grade ≤1. Start/intensify antidiarrheals. | Resume at the <b>same</b> dose level. |

| Severity (Grade)  | Action                                                                             | Dosing After Recovery                       |
|-------------------|------------------------------------------------------------------------------------|---------------------------------------------|
| Recurrent Grade 2 | Hold therapy until resolves to Grade $\leq 1$ .                                    | Resume at the <b>next lower</b> dose level. |
| Grade 3           | Hold therapy until resolves to Grade $\leq 1$ .<br>Start/intensify antidiarrheals. | Resume at the <b>next lower</b> dose level. |
| Grade 4           | <b>Permanently discontinue</b> Inavolisib.                                         | -                                           |

#### Standard Dosing & Reduction Schedule [2] [4]:

- **Recommended Starting Dose:** 9 mg orally, once daily.
- **First Dose Reduction:** 6 mg once daily.
- **Second Dose Reduction:** 3 mg once daily.

## Key Considerations for Clinical Protocols

For researchers designing clinical trials or clinical support programs, the following points are critical:

- **Proactive Patient Guidance:** Advise patients to increase oral fluid intake and **initiate anti-diarrheal treatment at the first sign of diarrhea** [1] [2] [5].
- **Monitor for Complications:** Severe diarrhea can lead to dehydration and acute kidney injury; monitor for symptoms and abnormal lab values [1] [6].
- **Dose Modification is Key:** Adherence to the dose-holding and reduction schedule is effective in managing toxicity, with a low permanent discontinuation rate (1.2%) due to diarrhea in the trial [1] [2].

#### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Proposed Mechanism of Action for Itovebi (inavolisib) [itovebi-hcp.com]

2. Itovebi Regimen Dosing [itovebi-hcp.com]
3. Itovebi Side : Common, Severe, Long Term Effects [drugs.com]
4. Itovebi (inavolisib) dosing, indications, interactions, ... [reference.medscape.com]
5. Important Safety Information & Use | Itovebi™ (inavolisib) [itovebi.com]
6. Inavolisib (oral route) - Side effects & dosage [mayoclinic.org]

To cite this document: Smolecule. [managing diarrhea side effects of Inavolisib]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b528759#managing-diarrhea-side-effects-of-inavolisib]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** info@smolecule.com  
**Web:** www.smolecule.com